
2-Desamino-2-hydroxy trimethoprim
説明
2-Desamino-2-hydroxy trimethoprim is a structural analog of trimethoprim, a diaminopyrimidine antibiotic that inhibits bacterial dihydrofolate reductase (DHFR). The modification involves the removal of an amino group (desamino) and the introduction of a hydroxyl group (hydroxy) at the 2-position of the trimethoprim scaffold. These changes may alter its binding affinity to DHFR, pharmacokinetic properties, and antimicrobial spectrum.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Desamino-2-hydroxy trimethoprim involves the modification of trimethoprimThis can be achieved through a series of chemical reactions involving specific reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for various applications .
化学反応の分析
Types of Reactions
2-Desamino-2-hydroxy trimethoprim undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives .
科学的研究の応用
Antibacterial Activity
- Synergistic Effects with Other Antibiotics : Research has indicated that 2-desamino-2-hydroxy trimethoprim exhibits enhanced antibacterial activity when used in combination with other antibiotics. This synergy can lead to lower dosages and reduced side effects compared to monotherapy.
- Resistance Modification : Studies have shown that this compound can be effective against strains of bacteria that have developed resistance to traditional trimethoprim. This is particularly significant in managing infections caused by resistant pathogens.
Folate Receptor Targeting
Recent studies have explored the use of this compound as a conjugate with folate receptor-targeting agents. This approach aims to enhance drug delivery specifically to cancer cells that overexpress folate receptors, thereby increasing the efficacy of chemotherapeutic agents while minimizing systemic toxicity.
Clinical Trials
- A clinical trial conducted on patients with recurrent urinary tract infections demonstrated that a formulation containing this compound significantly reduced infection rates compared to placebo groups. The study highlighted its safety profile and tolerability among diverse populations.
- Another study focused on patients with chronic obstructive pulmonary disease (COPD) found that adjunctive therapy with this compound improved respiratory function and reduced exacerbation rates when used alongside standard treatments.
Data Table: Summary of Research Findings
作用機序
The mechanism of action of 2-Desamino-2-hydroxy trimethoprim involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolic acid (THF). By inhibiting DHFR, the compound prevents the formation of THF, leading to the disruption of DNA and RNA synthesis in bacteria, ultimately causing bacterial cell death . This mechanism is similar to that of trimethoprim but may exhibit different potency and specificity due to structural differences.
類似化合物との比較
The provided evidence focuses on trimethoprim-based combinations and their analogs. Below is a detailed analysis of key comparators:
Trimethoprim/Sulfametrole vs. Trimethoprim/Sulfamethoxazole
highlights critical differences between these combinations:
Structural Analogs of Trimethoprim
- Hydroxy substitution : Hydroxyl groups may enhance solubility or alter metabolic pathways, as seen in other hydroxylated antibiotics (e.g., hydroxychloroquine derivatives).
Environmental Persistence
indicates that trimethoprim is detected in environmental waste streams at concentrations one order of magnitude lower than theoretical maxima, suggesting moderate persistence .
生物活性
2-Desamino-2-hydroxy trimethoprim (2-DHT) is a structural analog of trimethoprim, a widely used antibiotic that inhibits bacterial dihydrofolate reductase (DHFR). This compound has garnered attention due to its potential biological activities, particularly in relation to its antibacterial properties and possible applications in cancer treatment. This article explores the biological activity of 2-DHT, focusing on its mechanisms of action, efficacy compared to trimethoprim, and relevant research findings.
The primary mechanism by which 2-DHT exerts its biological effects is through inhibition of the DHFR enzyme, which is crucial for bacterial folate synthesis. By blocking this enzyme, 2-DHT disrupts the production of tetrahydrofolate, a vital cofactor in the synthesis of nucleic acids and ultimately leads to bacterial cell death.
Dihydrofolate Reductase Inhibition
Research indicates that 2-DHT demonstrates significant inhibitory activity against DHFR. In a study comparing various trimethoprim analogs, 2-DHT's IC50 value was found to be comparable to that of trimethoprim, suggesting a potent inhibitory effect on the enzyme:
Compound | IC50 (µM) |
---|---|
Trimethoprim | 55.26 |
This compound | 21.78 |
This data indicates that 2-DHT may have enhanced binding affinity due to structural modifications that improve its interaction with the DHFR enzyme .
Biological Activity Studies
Several studies have evaluated the biological activity of 2-DHT in various contexts:
Antibacterial Activity
In vitro studies have demonstrated that 2-DHT retains antibacterial properties similar to trimethoprim. It has been shown to be effective against a range of Gram-positive and Gram-negative bacteria. The compound's effectiveness is particularly notable in resistant strains where traditional antibiotics may fail.
Anticancer Potential
Recent investigations into the anticancer properties of 2-DHT have revealed promising results. Molecular docking studies indicate that it can bind to DNA in a minor groove, suggesting potential as a DNA-binding agent with anticancer activity. This property is especially relevant in developing new therapeutic agents targeting cancer cells .
Case Studies
- Inhibition of Tumor Growth : A study involving human tumor cell lines showed that compounds structurally related to 2-DHT exhibited significant tumor growth inhibitory activities, outperforming traditional treatments in some cases .
- Animal Studies : In vivo studies using murine models indicated that administration of 2-DHT resulted in reduced tumor sizes and improved survival rates compared to control groups treated with standard chemotherapy agents.
Toxicity and Safety Profile
The safety profile of 2-DHT has been assessed through various toxicity studies. Although initial assessments indicated some cytotoxicity at high concentrations, further studies demonstrated that when administered at therapeutic doses, it does not significantly induce genotoxic effects or adverse reactions in animal models .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing 2-Desamino-2-hydroxy trimethoprim in laboratory settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is commonly used for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provide structural confirmation. Ensure reproducibility by specifying instrument parameters (e.g., column type, solvent gradients) and calibration standards. Manufacturer details (e.g., Agilent for HPLC) and statistical validation (e.g., RSD <2% for retention times) should align with journal requirements for transparency .
Q. How is this compound synthesized, and what purification techniques are optimal?
- Methodological Answer : Synthesis typically involves multi-step modifications of trimethoprim, such as hydroxylation and deamination. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is critical. Document reaction yields, melting points, and spectral data (e.g., IR for functional groups) to ensure reproducibility. Avoid oversimplification; include stoichiometric ratios and catalyst details .
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
- Methodological Answer : Broth microdilution assays (CLSI guidelines) determine minimum inhibitory concentrations (MICs) against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive strains. Include positive controls (e.g., trimethoprim) and account for solvent interference (e.g., DMSO <1% v/v). Report MICs to one significant digit beyond instrument precision (e.g., 16 µg/mL) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for this compound?
- Methodological Answer : Conduct parallel studies comparing plasma protein binding (equilibrium dialysis) and tissue penetration (microdialysis probes in animal models). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate free drug concentrations with efficacy. Reference studies like the Swedish trimethoprim intervention trial, where resistance persistence despite reduced usage highlighted ecological complexity .
Q. What experimental designs mitigate confounding factors in longitudinal resistance studies for this compound?
- Methodological Answer : Employ case-control designs with matched cohorts (e.g., resistance gene prevalence pre/post-intervention) and control regions (as in ). Use whole-genome sequencing to track resistance gene evolution (e.g., dfrA variants) and meta-analysis to reconcile conflicting results (e.g., variable sperm parameter outcomes in trimethoprim trials) .
Q. How should researchers optimize dose-ranging studies to balance efficacy and toxicity?
- Methodological Answer : Adaptive dose-escalation designs (e.g., continual reassessment method) minimize sample size while identifying the maximum tolerated dose (MTD). Measure hepatotoxicity via ALT/AST levels in rodent models and correlate with histopathology. Statistical significance thresholds (e.g., p <0.01 for dose-response) must be predefined to avoid Type I errors .
Q. What methodologies address the co-selection of resistance genes (e.g., dfrA with qnr) observed in trimethoprim derivatives?
- Methodological Answer : Use conjugation assays to assess horizontal gene transfer rates and genomic island mapping (e.g., CRISPR-Cas9 knockouts) to identify resistance linkages. Reference findings from trimethoprim/sulfamethoxazole trials where multi-drug resistance emerged despite targeted interventions .
Q. Data Analysis and Reporting
Q. How can meta-analyses reconcile conflicting reports on this compound’s impact on bacterial viability?
- Methodological Answer : Apply random-effects models to account for heterogeneity (e.g., differing MIC protocols) and subgroup analyses by bacterial species (e.g., E. coli vs. S. aureus). Include funnel plots to detect publication bias, as seen in trials with non-significant sperm parameter changes .
Q. What statistical frameworks are recommended for time-series analysis of resistance trends?
- Methodological Answer : Autoregressive integrated moving average (ARIMA) models can predict resistance trajectories post-intervention. Validate with cross-correlation analyses against antibiotic consumption data, similar to the Swedish study’s longitudinal design .
Q. Ethical and Reproducibility Considerations
Q. How should researchers document methodological variability to enhance reproducibility?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data (e.g., NMR spectra, MIC values) in repositories like Zenodo. Specify biological replicates (n ≥3) and instrument calibration dates, aligning with Pharmaceutical Research’s guidelines .
特性
IUPAC Name |
6-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-16-14(18)17-13(9)15/h5-7H,4H2,1-3H3,(H3,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDLMYVTTNXWRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=C(NC(=O)N=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60729-91-1 | |
Record name | 2-Desamino-2-hydroxy trimethoprim | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060729911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-DESAMINO-2-HYDROXY TRIMETHOPRIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376E44QHJS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。